molecular formula C5H10ClNO2S B1465642 2-Methylpyrrolidine-1-sulfonyl chloride CAS No. 1184477-87-9

2-Methylpyrrolidine-1-sulfonyl chloride

Cat. No.: B1465642
CAS No.: 1184477-87-9
M. Wt: 183.66 g/mol
InChI Key: XDUTVEHZDSNVHL-UHFFFAOYSA-N
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Description

2-Methylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S. It is a sulfonyl chloride derivative of 2-methylpyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyrrolidine-1-sulfonyl chloride can be synthesized through the reaction of 2-methylpyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

2-Methylpyrrolidine+Chlorosulfonic Acid2-Methylpyrrolidine-1-sulfonyl Chloride+Hydrochloric Acid\text{2-Methylpyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 2-Methylpyrrolidine+Chlorosulfonic Acid→2-Methylpyrrolidine-1-sulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpyrrolidine-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Requires a base such as pyridine to form sulfonate esters.

    Thiols: Reacts in the presence of a base to form sulfonothioates.

Major Products:

Scientific Research Applications

2-Methylpyrrolidine-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpyrrolidine-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    2-Methylpyrrolidine-1-sulfonic Acid: The hydrolysis product of 2-methylpyrrolidine-1-sulfonyl chloride.

    2-Methylpyrrolidine-1-sulfonamide: Formed from the reaction with amines.

    2-Methylpyrrolidine-1-sulfonate Ester: Formed from the reaction with alcohols.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce the sulfonyl group into different molecules makes it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

2-methylpyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-5-3-2-4-7(5)10(6,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUTVEHZDSNVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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